4-Hydroxypropranolol D7 (hydrochloride) is a deuterated analog of 4-hydroxypropranolol, a metabolite of the widely used non-selective beta-adrenergic antagonist propranolol. The compound is identified by its CAS number 1219804-03-1 and has the molecular formula CHDClNO with a molecular weight of 318.85 g/mol . This compound is primarily utilized in pharmaceutical research, particularly in pharmacokinetic studies and metabolic profiling.
4-Hydroxypropranolol D7 is classified as a stable isotope-labeled compound, specifically designed for analytical purposes. It serves as an impurity reference material and is categorized under metabolites in pharmaceutical analysis . The compound is synthesized for research applications rather than being derived from natural sources.
The synthesis of 4-hydroxypropranolol D7 typically involves the incorporation of deuterium into the propranolol structure. This can be achieved through various chemical methods, including:
The detailed synthetic pathway often requires advanced techniques in organic chemistry to ensure high purity and yield .
The molecular structure of 4-hydroxypropranolol D7 features a naphthalene ring system connected to an isopropylamine chain and a hydroxyl group. The presence of deuterium atoms in the isopropyl group differentiates it from its non-deuterated counterpart.
This structure allows for specific interactions with biological targets, particularly beta-adrenergic receptors, which are critical in understanding its pharmacological effects.
The mechanism of action for 4-hydroxypropranolol D7 mirrors that of propranolol, where it functions as a non-selective beta-adrenergic antagonist. This involves:
Data indicates that 4-hydroxypropranolol exhibits comparable potency to propranolol itself, making it significant in pharmacological research.
These properties are critical for understanding the compound's behavior in different environments and its suitability for various applications.
4-Hydroxypropranolol D7 has several scientific applications:
Deuterium-labeled compounds like 4-Hydroxypropranolol-d7 hydrochloride (CAS 1219804-03-1) serve as indispensable tools for mapping the complex metabolic fate of β-adrenergic antagonists. This stable isotope-labeled metabolite contains seven deuterium atoms incorporated at the isopropylamino group (–N–CH(CD₃)₂) of the 4-hydroxypropranolol structure, creating a distinct 7 Da mass shift from its non-deuterated counterpart [1] [3]. Researchers leverage this mass difference to track the biotransformation pathways of propranolol through liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses without altering the compound's chemical or biological behavior [6]. The deuterium labeling enables precise differentiation between endogenous metabolites and administered compounds, allowing quantitative assessment of metabolic fluxes through oxidative pathways versus conjugation reactions [1] [4].
The application of 4-Hydroxypropranolol-d7 hydrochloride as an internal standard significantly enhances the accuracy of propranolol metabolite quantification in biological matrices. During method validation studies, this labeled compound experiences nearly identical extraction recovery and ionization suppression as its non-labeled analog, yet remains distinguishable via mass spectrometry. This dual characteristic allows researchers to compensate for analytical variability during sample preparation and instrumental analysis, achieving quantification precision with relative standard deviations often below 5% [6]. Furthermore, its use in metabolic stability assays has revealed that 4-hydroxypropranolol undergoes further phase II conjugation, primarily forming glucuronide and sulfate derivatives that can be simultaneously quantified using deuterium-labeled internal standards like 4-Hydroxypropranolol-d7 glucuronide [2] [4].
The strategic deuteration of propranolol metabolites focuses on maintaining pharmacological equivalence while creating analytically distinguishable molecules. For 4-Hydroxypropranolol-d7 hydrochloride, deuterium atoms are specifically incorporated at the isopropyl moiety (–CH(CH₃)₂ → –CD(CD₃)₂) of the side chain, a position distant from the drug's aromatic pharmacophore and site of oxidative metabolism on the naphthalene ring [3] [5]. This placement ensures minimal perturbation of the molecule's receptor binding affinity and metabolic vulnerability while creating a sufficient mass difference for MS detection. The isopropyl group was selected for deuteration because it remains intact during the formation of the 4-hydroxy metabolite, preserving the deuterium label through metabolic transformations [1] [6].
Table 1: Design Specifications of 4-Hydroxypropranolol-d7 Hydrochloride
| Design Parameter | Specification | Scientific Rationale |
|---|---|---|
| Deuteration Position | Isopropyl group (-CH(CH₃)₂ → -CD(CD₃)₂) | Maintains receptor binding affinity while creating analytical distinguishability |
| Deuteration Degree | 7 deuterium atoms (d7) | Provides 7 Da mass shift without molecular distortion |
| Chemical Purity | >95% (HPLC) [5] | Ensures analytical reliability and minimizes interference |
| Isotopic Enrichment | 99 atom % D [3] | Reduces natural abundance isotopic interference |
| Salt Form | Hydrochloride | Enhances solubility and stability for handling |
The chemical synthesis of this labeled metabolite involves precursor-directed deuteration using deuterated isopropylamine reagents or hydrogen-deuterium exchange under controlled conditions. Advanced purification techniques including preparative HPLC yield material with exceptionally high isotopic purity (>99 atom % D) and chemical purity (>95%), as verified by nuclear magnetic resonance (NMR) and mass spectrometry [3] [5]. The hydrochloride salt form is preferred for its enhanced stability during storage and improved solubility in aqueous matrices used for biological assays. This careful molecular design has positioned 4-Hydroxypropranolol-d7 hydrochloride as the gold standard internal standard for propranolol metabolite studies, with its structural specifications rigorously documented in certificates of analysis provided with research materials [1] [6].
The deuteration patterns among propranolol metabolites vary significantly based on their metabolic origin and structural stability. 4-Hydroxypropranolol-d7 hydrochloride represents the optimal deuteration strategy for hydroxylated metabolites because the 4-hydroxylation occurs on the naphthalene ring without affecting the deuterated isopropyl group [1] [4]. In contrast, N-desisopropyl propranolol (CAS 20862-11-7) loses the entire isopropyl group during metabolism, making it unsuitable for isopropyl-based deuteration approaches. Similarly, propranolol glucuronide metabolites retain the intact side chain, allowing their deuterated analogs to maintain the d7 label when synthesized from deuterated precursors [4].
Table 2: Deuteration Strategies for Key Propranolol Metabolites
| Metabolite | CAS Number | Deuteration Strategy | Mass Shift (Da) | Stability of Label |
|---|---|---|---|---|
| 4-Hydroxypropranolol-d7 HCl | 1219804-03-1 | Isopropyl group (-CD(CD₃)₂) | +7 | Stable through phase II conjugation |
| Propranolol-d7 HCl | 1613439-56-7 | N-isopropyl group | +7 | Lost in N-desisopropyl metabolites |
| 4-Hydroxypropranolol-d5 | 111691-89-5 | Aromatic positions | +5 | Stable but may alter metabolism |
| 5-Hydroxypropranolol HCl | 62117-35-5 | Not typically deuterated | - | Reference metabolite |
| Propranolol-d7 (naphthalenyl-d7) | 344298-99-3 | Naphthalene ring | +7 | Altered metabolic susceptibility |
Analytical comparisons reveal that aromatic deuteration (e.g., naphthalene ring deuteration in Propranolol-d7 naphthalenyl-d7, CAS 344298-99-3) creates different analytical challenges compared to the aliphatic deuteration in 4-Hydroxypropranolol-d7 hydrochloride. While aromatic deuterium exhibits greater chemical stability, it may influence the electron distribution of the aromatic system, potentially altering phase I oxidative metabolism and phase II conjugation kinetics [4]. The isopropyl deuteration strategy preserves the electrophilic susceptibility of the aromatic ring, maintaining authentic metabolic behavior while providing sufficient mass differentiation for tandem mass spectrometry techniques like MRM (Multiple Reaction Monitoring) [1] [6]. This comparative analysis demonstrates that site-specific deuteration requires careful consideration of both analytical performance and metabolic integrity when tracing drug biotransformation pathways.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0